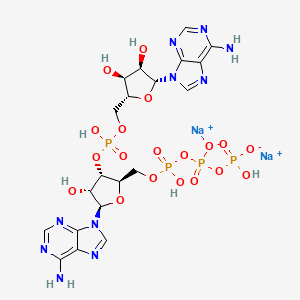
8-chloro-8H-1,2,3-benzotriazin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Chloro-8H-1,2,3-benzotriazin-4-one is a heterocyclic compound with significant interest in medicinal chemistry and organic synthesis. This compound is known for its unique structure, which includes a triazine ring fused with a benzene ring and a chlorine atom at the 8th position. The compound’s molecular formula is C7H4ClN3O, and it has a molecular weight of 181.58 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 8-chloro-8H-1,2,3-benzotriazin-4-one typically involves the diazotisation and subsequent cyclisation of 2-aminobenzamides or 2-aminobenzenesulfonamides. This process uses stable diazonium salts, prepared with a polymer-supported nitrite reagent and p-tosic acid . The reaction is mild and effective, compatible with a wide range of aryl functional groups and amide/sulfonamide substituents .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned diazotisation-cyclisation process. The scalability of this method makes it suitable for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions: 8-Chloro-8H-1,2,3-benzotriazin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the triazine ring, leading to various reduced forms.
Substitution: The chlorine atom at the 8th position can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents such as alkyl halides and aryl halides are employed in substitution reactions.
Major Products:
Aplicaciones Científicas De Investigación
8-Chloro-8H-1,2,3-benzotriazin-4-one has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 8-chloro-8H-1,2,3-benzotriazin-4-one involves its interaction with specific molecular targets. For instance, as an α-glucosidase inhibitor, it binds to the enzyme’s active site, preventing the breakdown of carbohydrates into glucose. This inhibition helps in controlling blood sugar levels in diabetic patients . The compound’s structure-activity relationship has been analyzed through molecular docking studies, providing insights into its binding affinities and inhibitory effects .
Comparación Con Compuestos Similares
1,2,3-Benzotriazin-4-one: A parent compound with similar structural features but without the chlorine atom.
8-Chloro-3,4-dihydro-1,2,3-benzotriazin-4-one: A reduced form of the compound with a dihydro structure.
1,2,3-Benzothiatriazine-1,1-dioxide: A sulfur-containing analogue with different chemical properties.
Uniqueness: 8-Chloro-8H-1,2,3-benzotriazin-4-one is unique due to the presence of the chlorine atom, which enhances its reactivity and potential biological activities. This structural modification distinguishes it from other benzotriazinone derivatives and contributes to its specific applications in medicinal chemistry .
Propiedades
Fórmula molecular |
C7H4ClN3O |
|---|---|
Peso molecular |
181.58 g/mol |
Nombre IUPAC |
8-chloro-8H-1,2,3-benzotriazin-4-one |
InChI |
InChI=1S/C7H4ClN3O/c8-5-3-1-2-4-6(5)9-11-10-7(4)12/h1-3,5H |
Clave InChI |
KIUYGBZKAUJGRV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(C2=NN=NC(=O)C2=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(E)-N-[4-[4-(4-methylbenzoyl)piperazin-1-yl]phenyl]-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)prop-2-enamide](/img/structure/B12365899.png)

![S-[2-[3-[[(2R)-4-[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 16-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexadecanethioate;azane](/img/structure/B12365904.png)





![(1S,3R,6R,7E,11E,13R,16S,17S,20S,21R,22S,23Z)-17,23-dihydroxy-3,4,6,8,12,14,20,22-octamethyl-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaene-25,27-dione](/img/structure/B12365942.png)



![3-(4-Bromophenyl)-7-[4-[2-(dimethylamino)ethyl-methylamino]butoxy]chromen-4-one](/img/structure/B12365963.png)

